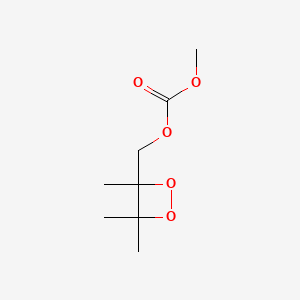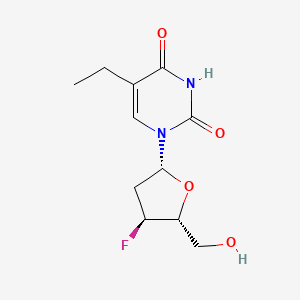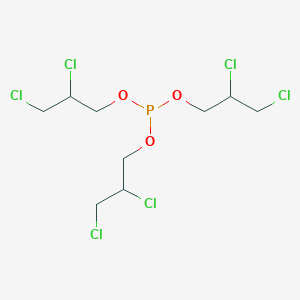
Tris(2,3-dichloropropyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-(dichloropropyl) phosphite: is a chlorinated organophosphate compound widely used as a flame retardant. It is known for its effectiveness in reducing the flammability of various materials, including plastics, textiles, and foams. The compound is characterized by its chemical formula C9H15Cl6O4P and a molar mass of 430.89 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris-(dichloropropyl) phosphite is synthesized through the reaction of epichlorohydrin with phosphorus oxychloride . The reaction typically involves the following steps:
- The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
- The product is then purified through distillation or other separation techniques to obtain tris-(dichloropropyl) phosphite in its pure form.
Epichlorohydrin: is reacted with in the presence of a catalyst.
Industrial Production Methods: Industrial production of tris-(dichloropropyl) phosphite follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and separation units to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris-(dichloropropyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphoric acid and chlorinated byproducts.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different organophosphate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols under controlled temperature and pH conditions.
Major Products Formed:
Oxidation: Phosphates and chlorinated byproducts.
Hydrolysis: Phosphoric acid and chlorinated alcohols.
Substitution: Various organophosphate derivatives depending on the nucleophile used.
Scientific Research Applications
Tris-(dichloropropyl) phosphite has a wide range of scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and resins.
Medicine: Investigated for its potential toxicological effects on human health, particularly its impact on liver and intestinal cells
Industry: Widely used in the production of flame-retardant materials, including textiles, foams, and plastics.
Mechanism of Action
Tris-(dichloropropyl) phosphite is structurally similar to other organophosphate flame retardants, such as:
- Tris-(2-chloroethyl) phosphate (TCEP)
- Tris-(chloropropyl) phosphate (TCPP)
- Tris-(2,3-dibromopropyl) phosphate (TDBPP)
Uniqueness:
- Tris-(dichloropropyl) phosphite is unique due to its specific chlorinated structure, which imparts distinct flame-retardant properties.
- Compared to TCEP and TCPP, tris-(dichloropropyl) phosphite has a higher chlorine content, making it more effective in certain applications .
Comparison with Similar Compounds
- Tris-(2-chloroethyl) phosphate (TCEP)
- Tris-(chloropropyl) phosphate (TCPP)
- Tris-(2,3-dibromopropyl) phosphate (TDBPP)
Properties
CAS No. |
6145-79-5 |
|---|---|
Molecular Formula |
C9H15Cl6O3P |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
tris(2,3-dichloropropyl) phosphite |
InChI |
InChI=1S/C9H15Cl6O3P/c10-1-7(13)4-16-19(17-5-8(14)2-11)18-6-9(15)3-12/h7-9H,1-6H2 |
InChI Key |
FCFIEBVTVHJMQR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)Cl)OP(OCC(CCl)Cl)OCC(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


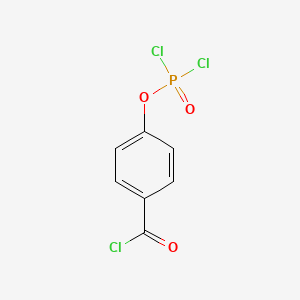
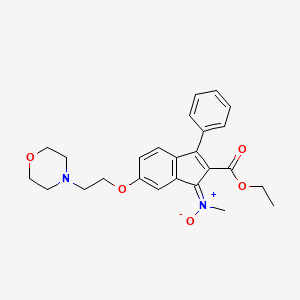
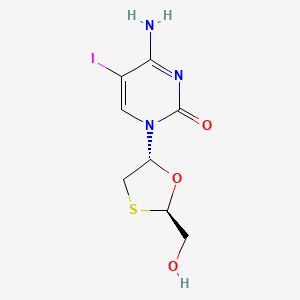

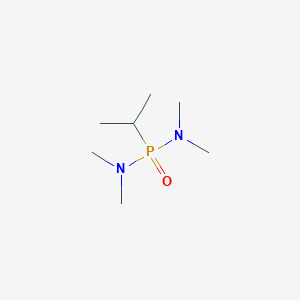
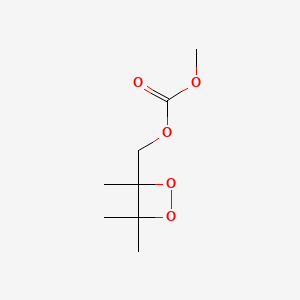
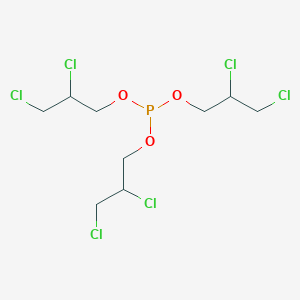
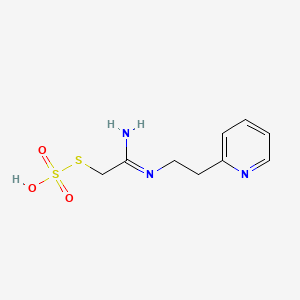
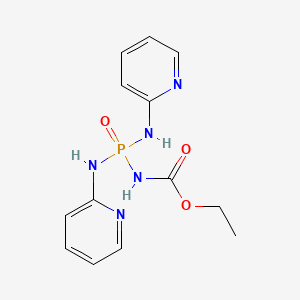
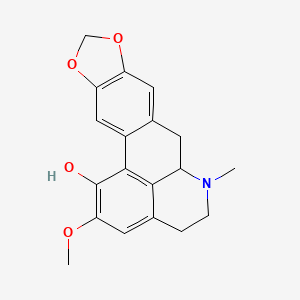
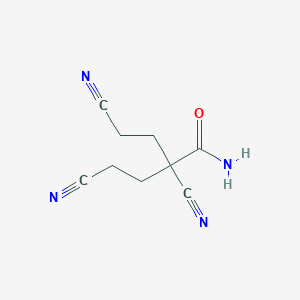
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)
